Benzenamine, 2,2'-azobis-
Description
Benzenamine, 2,2'-azobis- (IUPAC name: 2,2'-azobisbenzenamine) is an aromatic azo compound characterized by two benzenamine (aniline) groups connected via an azo (–N=N–) linkage at the 2,2' positions. Azo derivatives are widely utilized as radical initiators in polymerization and antioxidant assays due to their ability to generate free radicals upon thermal or photolytic decomposition . For example, 2,2'-azobis-(2-amidinopropane) dihydrochloride (AAPH) is a well-documented azo initiator used to simulate oxidative stress in biological systems .
Structure
3D Structure
Properties
CAS No. |
554-55-2 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[(2-aminophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H12N4/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 |
InChI Key |
JJHMECBCPWRGMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)N=NC2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=NC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Benzenamine Derivatives
4,4'-Methylenebisbenzenamine
- Structure : Two aniline groups linked by a methylene (–CH₂–) group at the 4,4' positions.
- Properties : Molecular weight 198.26 g/mol, CAS 101-77-7. Thermodynamic data include ΔfH°(solid) = 88.4 kJ/mol and ΔcH°(solid) = -6746.6 kJ/mol .
- Applications : Primarily used in polymer synthesis, such as polyurethanes and epoxy resins, due to its role as a crosslinking agent.
3,3'-Sulfonylbisbenzenamine
- Structure : Aniline groups connected via a sulfonyl (–SO₂–) group at the 3,3' positions.
- Properties : Molecular weight 248.30 g/mol, CAS 599-61-1.
- Applications : Used in dyes and pharmaceuticals. The sulfonyl group enhances electron-withdrawing properties, influencing reactivity in electrophilic substitution reactions.
- Key Difference : The sulfonyl linker increases chemical stability compared to azo groups, reducing susceptibility to radical generation .
4,4'-Oxybisbenzenamine
- Structure : Aniline groups linked by an ether (–O–) group at the 4,4' positions.
- Properties : Molecular weight 200.24 g/mol, CAS 101-80-4. Thermodynamic data include ΔfH°(solid) = 23.8 kJ/mol .
- Applications : Employed in high-performance polymers like polyimides due to its thermal resistance.
- Key Difference : The ether linkage provides flexibility and oxidative stability, contrasting with the reactive azo group .
Functional Analogues: Azo Radical Initiators
2,2'-Azobis-(2-amidinopropane) Dihydrochloride (AAPH)
- Structure: Azo-linked bis(amidinopropane) with hydrochloride groups.
- Applications : Generates peroxyl radicals in antioxidant assays (e.g., ORAC) to evaluate radical scavenging capacity .
- Key Comparison : Like Benzenamine, 2,2'-azobis-, AAPH decomposes thermally to produce nitrogen and radicals. However, its amidine groups enhance water solubility, making it ideal for biological studies .
2,2'-Azobis-(2-methylbutyronitrile)
- Structure : Azo-linked nitrile groups.
- Applications : A self-reactive solid (UN3236) used as a polymerization initiator. Classified under UN 4.1 (flammable solid) due to its exothermic decomposition .
- Key Comparison : The nitrile substituents increase volatility and reactivity compared to aromatic azo compounds, necessitating strict temperature control during transport .
Q & A
Q. What are the primary mechanisms of radical generation by 2,2'-azobis-(2-amidinopropane) dihydrochloride (AAPH) in aqueous solutions, and how do pH and temperature influence these pathways?
AAPH generates radicals via thermal decomposition (pH-independent) and hydroxide ion-dependent hydrolysis. At 40°C, thermal decomposition occurs at a rate of 2.1 × 10⁻⁶ s⁻¹, producing alkoxyl radicals confirmed by LC-MS/MS . Hydrolysis rates increase exponentially with pH, leading to distinct degradation products. Researchers should control pH and temperature rigorously, using LC-MS/MS to monitor radical species and termination products in oxidation studies .
Q. How is AAPH utilized as a peroxyl radical initiator in lipid peroxidation assays, and what methodological considerations are critical for reproducibility?
AAPH generates peroxyl radicals under physiological conditions, enabling lipid peroxidation studies in membranes (e.g., sarcoplasmic reticulum). Key parameters include:
Q. What are the best practices for handling and storing azo-based radical initiators like AAPH to ensure stability?
AAPH should be stored desiccated at –20°C to prevent moisture-induced hydrolysis. For laboratory use, prepare fresh aqueous solutions and avoid prolonged exposure to light or alkaline conditions (pH > 7) to minimize premature hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation kinetics of AAPH under varying experimental conditions?
Discrepancies arise from differences in buffer composition, ionic strength, and analytical methods. For example:
Q. What experimental designs optimize the use of AAPH in studying antioxidant efficacy in complex biological systems (e.g., erythrocytes)?
Key considerations include:
- Dose-response curves : Test AAPH concentrations (e.g., 50–200 mM) to balance oxidative stress induction and cell viability .
- Endpoint selection : Measure hemolysis kinetics (optical density at 540 nm) and correlate with membrane lipid peroxidation (TBARS) .
- Controls : Include reference antioxidants (e.g., 5-aminosalicylate) to benchmark scavenging activity .
Q. How do structural modifications of azo initiators (e.g., 2,2'-azobis-(2,4-dimethylvaleronitrile)) influence their application in synthetic chemistry?
Substituents alter decomposition kinetics and radical stability. For example:
- Hydrophobic initiators (e.g., 2,4-dimethylvaleronitrile derivatives) are preferred in organic solvents for polymerization, with decomposition rates tuned by temperature (e.g., 60–80°C in DMF) .
- Quantitative analysis : Use gel permeation chromatography (GPC) to assess polymer molecular weight distributions and infer initiator efficiency .
Q. What advanced analytical techniques are required to characterize radical intermediates and termination products in AAPH-driven oxidation studies?
- LC-MS/MS : Identifies alkoxyl radicals and disproportionation products (e.g., imine derivatives) .
- Electron paramagnetic resonance (EPR) : Detects short-lived radical species using spin traps (e.g., DMPO) .
- Synchrotron small-angle X-ray scattering (SAXS) : Resolves micellar or aggregate structures formed during radical-mediated degradation .
Methodological Tables
Table 1. Key Degradation Parameters for AAPH in Aqueous Solutions
Table 2. Comparison of Antioxidant Efficacy Against AAPH-Induced Peroxyl Radicals
Critical Considerations
- Contradiction Analysis : Conflicting data on AAPH’s radical yield often stem from unaccounted buffer interactions (e.g., phosphate vs. Tris). Pre-screen buffers for radical scavenging activity .
- Ethical and Safety Guidelines : AAPH is hygroscopic and may release toxic gases (e.g., NH₃) upon decomposition. Use fume hoods and personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
